脱氢去甲氯胺酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

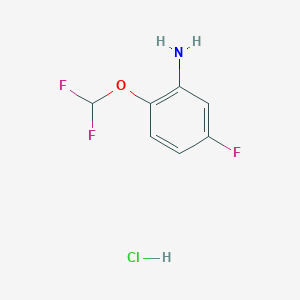

Dehydronorketamine (DHNK), or 5,6-dehydronorketamine, is a minor metabolite of ketamine which is formed by dehydrogenation of its metabolite norketamine . It was originally considered to be inactive, but recent studies have found that DHNK acts as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor .

Synthesis Analysis

The synthesis of Dehydronorketamine Hydrochloride involves the dehydrogenation of norketamine, a metabolite of ketamine . The pharmacokinetics of ketamine and its metabolites were adequately described by a seven-compartment model with two ketamine, norketamine, and hydroxynorketamine compartments and one dehydronorketamine compartment with metabolic compartments in-between ketamine and norketamine, and norketamine and dehydronorketamine main compartments .Molecular Structure Analysis

The molecular formula of Dehydronorketamine Hydrochloride is C12H12ClNO·HCl . The molecular weight is 258.14 .科学研究应用

抗抑郁潜力

脱氢去甲氯胺酮是氯胺酮的一种代谢物,因其潜在的治疗应用而备受关注,特别是在治疗重度抑郁症方面。研究表明,氯胺酮的代谢物,包括脱氢去甲氯胺酮,可能对氯胺酮的生物学效应有显著贡献,可以开发为下一代抗抑郁药。这对于治疗难治性重度抑郁症患者的急性治疗尤为重要(Fassauer et al., 2017)。

药代动力学和代谢物分析

研究主要集中在氯胺酮及其主要代谢物(包括脱氢去甲氯胺酮)的药代动力学上。了解这些化合物的代谢途径和药代动力学特征对于未来的临床研究和更深入地了解其各自的作用至关重要。例如,一项研究开发了氯胺酮及其代谢物在静脉注射后的群体药代动力学模型,这有助于了解氯胺酮及其代谢物在临床试验中的疗效和副作用(Kamp et al., 2020)。

神经药理学见解

脱氢去甲氯胺酮与各种受体的相互作用及其对中枢神经系统的潜在影响是正在进行的研究领域。例如,研究已经检验了脱氢去甲氯胺酮对α7烟碱乙酰胆碱受体的作用,表明其在氯胺酮的临床作用中具有潜在作用(Moaddel et al., 2013)。

作用机制

Target of Action

Dehydronorketamine (DHNK) is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine . DHNK has been found to act as a potent and selective negative allosteric modulator of the α7-nicotinic acetylcholine receptor . This receptor plays a crucial role in neurotransmission, particularly in relation to cognitive functions.

Mode of Action

DHNK interacts with its primary target, the α7-nicotinic acetylcholine receptor, by acting as a negative allosteric modulator . This means that DHNK binds to a site on the receptor that is distinct from the primary (orthosteric) site, leading to a change in the receptor’s conformation and reducing its activity .

Biochemical Pathways

The formation of DHNK involves the hepatic biotransformation of ketamine, specifically through the cytochrome P450 system, involving the isoenzymes 3A4 and 2B6 . Ketamine is first demethylated to form the active metabolite norketamine, which is then dehydrogenated to form DHNK . Other minor pathways have been described, including the hydroxylation of the cyclohexanone ring of ketamine and norketamine, and further conjugation with glucuronic acid to increase renal excretion .

Pharmacokinetics

The pharmacokinetics of ketamine and its metabolites, including DHNK, have been described by a seven-compartment model . This model includes two compartments each for ketamine, norketamine, and hydroxynorketamine, and one compartment for DHNK . Significant differences have been found between the pharmacokinetics of the S- and R-ketamine enantiomers, with up to 50% lower clearances for the R-enantiomers .

Result of Action

It has been hypothesized that dhnk, similarly to hydroxynorketamine (hnk), may have the capacity to produce rapid antidepressant effects . This is based on its potent and selective modulation of the α7-nicotinic acetylcholine receptor .

Action Environment

The action, efficacy, and stability of DHNK can be influenced by various environmental factors. For instance, the metabolic pathways involved in the formation of DHNK are subject to individual variability, which can affect the compound’s pharmacokinetics . Furthermore, the compound’s interaction with its target receptor can be influenced by factors such as the presence of other drugs or substances, the individual’s genetic makeup, and physiological conditions .

未来方向

Ketamine’s metabolites, and (2R,6R)-hydroxynorketamine in particular, may play a greater role in its clinical activity than previously believed . As a logical next step, the R-ketamine enantiomer is currently in the early stages of clinical development . Moreover, certain ketamine metabolites may hold promise as possessing equal antidepressant efficacy to the racemic parent molecule, possibly with fewer side effects, especially (2R,6R)-HNK .

生化分析

Biochemical Properties

Dehydronorketamine Hydrochloride interacts with the α7-nicotinic acetylcholine receptor . This interaction is characterized by its potent and selective negative allosteric modulation . The compound’s biochemical role is primarily linked to this interaction.

Cellular Effects

The cellular effects of Dehydronorketamine Hydrochloride are primarily related to its modulation of the α7-nicotinic acetylcholine receptor . This modulation can influence cell function, potentially impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

Dehydronorketamine Hydrochloride exerts its effects at the molecular level primarily through its interaction with the α7-nicotinic acetylcholine receptor . It acts as a negative allosteric modulator of this receptor, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It can be detected 7–10 days after a modest dose of ketamine, suggesting it has a relatively long half-life .

Dosage Effects in Animal Models

It has been found to be inactive in the forced swim test (FST) in mice at doses up to 50 mg/kg .

Metabolic Pathways

Dehydronorketamine Hydrochloride is a minor metabolite of ketamine, formed by dehydrogenation of its metabolite norketamine

属性

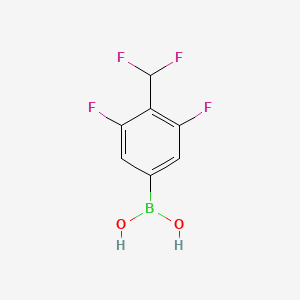

IUPAC Name |

6-amino-6-(2-chlorophenyl)cyclohex-2-en-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWIJCRGQUZVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester](/img/structure/B6591554.png)

![1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B6591556.png)

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)